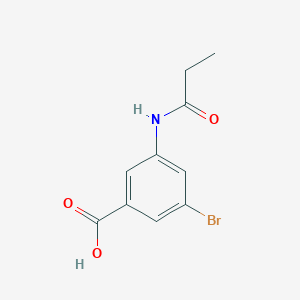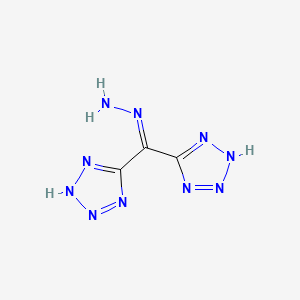
Ethyl 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate is a heterocyclic compound with the molecular formula C8H8F3N3O2. This compound is part of the pyrazine family, known for its diverse applications in pharmaceuticals, agrochemicals, and material sciences. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound in various research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate typically involves the reaction of 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production while minimizing by-products .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of agrochemicals and materials with enhanced stability and performance
Mecanismo De Acción
The mechanism of action of Ethyl 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to effective inhibition or modulation of the target’s activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparación Con Compuestos Similares
- Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate
- Ethyl 6-[(4-methoxyphenyl)sulfanyl]pyrazine-2-carboxylate
- 5-[(3-methoxyphenyl)sulfanyl]pyrazine-2-carboxamide
Comparison: Ethyl 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate is unique due to the presence of both the amino and trifluoromethyl groups, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits higher stability and enhanced biological activity, making it a preferred choice in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H8F3N3O2 |
|---|---|
Peso molecular |
235.16 g/mol |
Nombre IUPAC |
ethyl 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate |
InChI |
InChI=1S/C8H8F3N3O2/c1-2-16-7(15)5-6(12)13-3-4(14-5)8(9,10)11/h3H,2H2,1H3,(H2,12,13) |
Clave InChI |
RRKJFUSUDZZRGJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC(=CN=C1N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


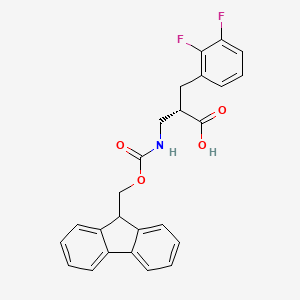
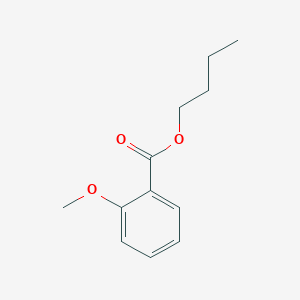

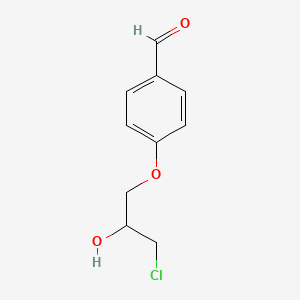
![3-{1-Oxo-4-[benzylamino]isoindolin-2-yl}piperidine-2,6-dione](/img/structure/B13978419.png)
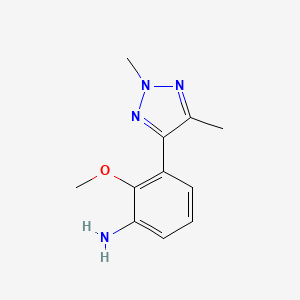
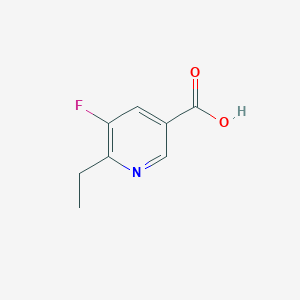


![6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3h)-one](/img/structure/B13978439.png)
